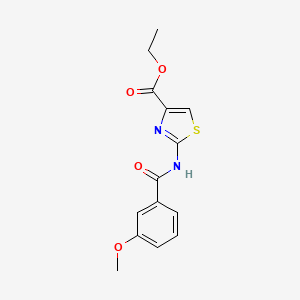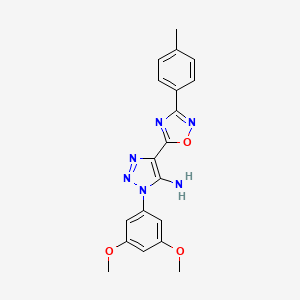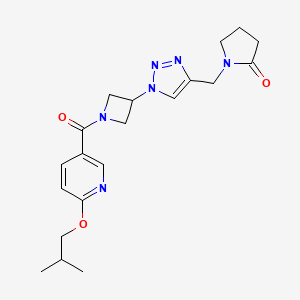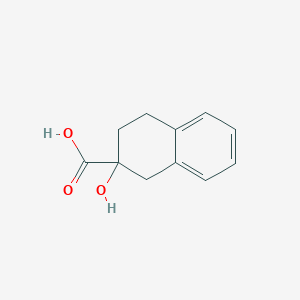
Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate is a type of organic medicinal compound . It is a significant class of 2-aminothiazoles utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . The compound is available for purchase from various chemical suppliers .
Synthesis Analysis
The compound can be synthesized and characterized by FTIR and NMR (1H and 13C) . The yield of the synthesis process is around 50%, with a melting point of 196–198 °C . The compound is synthesized by the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques such as FTIR and NMR . The compound has a molecular formula of C14H14N2O4S .Chemical Reactions Analysis
The compound is part of a series of novel thiazolylcarboxamide derivatives synthesized by the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C .Physical And Chemical Properties Analysis
The compound is a pale cream to cream to pale yellow solid . It has a melting point of 174.0-181.0°C . The compound has a molecular formula of C6H8N2O2S .Scientific Research Applications
Antimicrobial Activity
2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . These compounds have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . They also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .
Antifungal Activity
The synthesized compounds have shown significant antifungal potential. For instance, compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm . Candida albicans (ATCC 60387) showed maximum sensitivity to compound 2a with a zone of inhibition 20.0 mm .
Anti-HIV Activity
2-Aminothiazoles have been found to have anti-HIV activity . This makes them a promising area of research in the development of new treatments for HIV.
Antioxidant Activity
Compounds with a 2,3-dihydro-thiazole structure have exhibited potent DPPH radical scavenging activity (90–98 %) at a concentration of 0.1 mM, as compared to standard vitamin E . This suggests that they could be used in the development of new antioxidant therapies.
Antitumor Activity
Thiazole derivatives have been observed to have antitumor and cytotoxic activity . For example, 2-(2,3-anhydrofuranosyl) thiazole-4-carboxamide derivatives have been screened for their anti-tumor activity against K562 malignant cells .
Anti-inflammatory & Analgesic Agents
2-Aminothiazoles have been found to have anti-inflammatory and analgesic properties . This suggests that they could be used in the development of new treatments for conditions involving inflammation and pain.
Antiviral Activity
Thiazoles have been found to have antiviral activity . This suggests that they could be used in the development of new antiviral therapies.
Neuroprotective Activity
Thiazoles have been found to have neuroprotective activity . This suggests that they could be used in the development of new treatments for neurological conditions.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
The compound affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase enzyme, the compound disrupts the synthesis of peptidoglycan, leading to the loss of bacterial cell wall integrity and subsequent cell death .
Result of Action
The compound exhibits significant antibacterial potential . It has shown to be effective against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . The compound also exhibits antifungal potential against Candida glabrata and Candida albicans .
properties
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-20-13(18)11-8-21-14(15-11)16-12(17)9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUMSXZSZBQVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2894547.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2894548.png)
![3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2894552.png)


![N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2894555.png)


![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)




![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)